molecular formula C19H37NO3 B11080555 Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-

Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-

Cat. No.: B11080555
M. Wt: 327.5 g/mol
InChI Key: MQCQQTZYYWJWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, is a compound that features a piperidine ring, a common structural motif in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various synthetic routes, including cyclization and amination reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine .

Uniqueness

What sets undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, apart is its unique combination of a long-chain ester and a hydroxylated piperidine ring. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C19H37NO3

Molecular Weight

327.5 g/mol

IUPAC Name

propan-2-yl 10-hydroxy-11-piperidin-1-ylundecanoate

InChI

InChI=1S/C19H37NO3/c1-17(2)23-19(22)13-9-6-4-3-5-8-12-18(21)16-20-14-10-7-11-15-20/h17-18,21H,3-16H2,1-2H3

InChI Key

MQCQQTZYYWJWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCCCCC(CN1CCCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.